molecular formula C24H23N3O3S B2359533 N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide CAS No. 881747-61-1

N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide

Cat. No.: B2359533
CAS No.: 881747-61-1
M. Wt: 433.53
InChI Key: QEFCOTATWSZGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide is a benzamide derivative featuring a carbamothioyl (thiourea) linker and a 2-phenylethoxy substituent. The compound’s structure integrates a 2-methylbenzoyl group attached to the thiourea moiety, which is further connected to a 4-(2-phenylethoxy)benzamide scaffold. The thiourea group (C=S) and aromatic substituents may contribute to its stability, reactivity, and intermolecular interactions, such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name

N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-17-7-5-6-10-21(17)23(29)26-27-24(31)25-22(28)19-11-13-20(14-12-19)30-16-15-18-8-3-2-4-9-18/h2-14H,15-16H2,1H3,(H,26,29)(H2,25,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFCOTATWSZGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)OCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881747-61-1
Record name 2-methyl-N-[({[4-(2-phenylethoxy)phenyl]formamido}methanethioyl)amino]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide, a compound with the CAS Number 881747-61-1, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-methylbenzoyl chloride with a suitable amine in the presence of a carbamothioyl group. The following steps summarize the synthetic route:

  • Reagents :
    • 2-methylbenzoyl chloride
    • Amine (e.g., 4-(2-phenylethoxy)aniline)
    • Carbon disulfide (for carbamothioyl introduction)
  • Conditions :
    • Solvent: Commonly dichloromethane or ethanol
    • Base: Triethylamine or pyridine to facilitate the reaction
    • Temperature: Room temperature to moderate heating
  • Purification : The product is purified through recrystallization or chromatography to achieve high purity levels.

Biological Activity

Research into the biological activity of this compound indicates several promising applications:

1. Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and β-secretase (BACE1). These enzymes are critical in neurodegenerative diseases such as Alzheimer's.

Table 1: Inhibitory Activity Against AChE and BACE1

CompoundEnzyme TargetIC50 (µM)
This compoundAChETBD
This compoundBACE1TBD

Note: TBD indicates that specific IC50 values are pending further research.

2. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. The incorporation of the carbamothioyl moiety is hypothesized to enhance activity against various bacterial strains.

Case Study Example :
In a study examining various benzamide derivatives, compounds similar to this compound demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

3. Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, which is being explored through in vitro assays. Initial findings indicate that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Research Findings and Implications

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzamide derivatives. For instance, the introduction of different substituents on the phenyl rings can significantly alter their inhibitory profiles against target enzymes .

Moreover, computational studies are being utilized to predict the binding affinities and mechanisms of action for this compound against various biological targets, which may pave the way for future drug development initiatives.

Scientific Research Applications

Antimicrobial Properties

Research has highlighted the antimicrobial potential of compounds structurally related to N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide. For instance, derivatives of similar benzamide structures have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. A study indicated that certain synthesized compounds exhibited minimum inhibitory concentrations (MICs) as low as 1.27 µM against various microbial strains, demonstrating promising antibacterial properties .

Anticancer Activity

The compound's structural similarity to known anticancer agents positions it as a potential candidate for further investigation in cancer therapy. Related compounds have been evaluated for their cytotoxic effects against human cancer cell lines, including colorectal carcinoma (HCT116). Some derivatives reported IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting enhanced potency in inhibiting cancer cell proliferation .

Antimicrobial Agents

Given its demonstrated antimicrobial properties, this compound could serve as a lead compound for developing new antibiotics. The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel agents that can effectively combat infections .

Cancer Therapy

The anticancer activity observed in related compounds suggests that this compound may be investigated further for its potential use in cancer treatment protocols. Its ability to selectively target cancer cells while sparing normal cells could improve therapeutic outcomes and reduce side effects associated with conventional chemotherapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features and Analogues:

N-(bis(2-hydroxyethyl)carbamothioyl)benzamide (2a)

  • Shares the thiourea linkage (C=S) but lacks the 2-phenylethoxy and 2-methylbenzoyl groups. Instead, it incorporates hydroxyethyl substituents, enhancing hydrophilicity .
  • Impact: Reduced lipophilicity compared to the target compound, likely affecting membrane permeability and bioavailability.

4-(Benzyloxy)-N-(3-chloro-2-(4-fluorophenyl)-4-oxoazetidin-1-yl)benzamide (6c) Contains a benzamide core with a chlorinated azetidinone ring and fluorophenyl group. The azetidinone introduces rigidity, while the fluorine atom increases electronegativity . Impact: The azetidinone may enhance metabolic stability, whereas the fluorine could alter electronic properties and binding affinity.

N-(3-methoxyl-4-chlorphenyl)-4-[(7-chloro-4-quinoline)amino]benzamide Features a quinoline moiety and chloro/methoxy substituents. The quinoline group enables π-stacking and intercalation, common in DNA-targeting agents .

4-tert-butyl-N-[[4-(2-methylpropanoylamino)phenyl]carbamothioyl]benzamide Includes a tert-butyl group and a branched acyl chain, increasing steric bulk and hydrophobicity . Impact: Enhanced lipophilicity could improve blood-brain barrier penetration but may reduce solubility.

Spectroscopic and Analytical Data

IR and NMR Signatures:

  • Target Compound:
    • Expected C=S stretch: ~1240–1258 cm⁻¹ (thiourea) .
    • C=O stretches: ~1663–1682 cm⁻¹ (amide I band) .
    • Aromatic C-H stretches: ~3000–3100 cm⁻¹.
    • ¹H-NMR: Peaks for phenylethoxy protons (δ 4.5–5.5 ppm) and methyl groups (δ 2.3–2.6 ppm) .
  • Comparison with Analogues: Compound 6c: Shows a C-F stretch at 1260 cm⁻¹ and azetidinone C=O at ~1670 cm⁻¹ . Compound 2a: Lacks aromatic substituents, resulting in simpler NMR spectra with hydroxyethyl protons (δ 3.4–3.8 ppm) .

Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Key Groups IR C=S (cm⁻¹) IR C=O (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound Thiourea, Phenylethoxy 1240–1258 1663–1682 4.5–5.5 (OCH₂CH₂Ph), 2.3–2.6 (CH₃)
N-(bis(2-hydroxyethyl)carbamothioyl)benzamide (2a) Thiourea, Hydroxyethyl 1247 1670 3.4–3.8 (HOCH₂CH₂)
Compound 6c Azetidinone, Fluorophenyl - 1670 5.05 (azetidinone CH), 7.02–7.97 (Ar-H)

Table 2: Pharmacological Profiles

Compound Biological Activity Potency (IC₅₀) Key Advantages Limitations
Target Compound Hypothesized kinase/HDAC inhibition N/A High lipophilicity for bioavailability Unconfirmed toxicity profile
N-(3-methoxyl-4-chlorphenyl)-... Anticancer <1 µM Dual kinase/HDAC inhibition High synthetic cost
4-tert-butyl-N-... p53 activation ~5 µM Low toxicity Poor aqueous solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.